molecular formula C22H20ClN5O3S B2564838 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide CAS No. 894037-82-2

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide

Cat. No.: B2564838
CAS No.: 894037-82-2
M. Wt: 469.94
InChI Key: RZVQZRDBTROKMU-UHFFFAOYSA-N
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Description

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide is a synthetically designed small molecule recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase activity. VEGFR-2 is the primary mediator of angiogenesis , the process of new blood vessel formation, which is a critical factor in tumor growth and metastasis. This compound functions as a ATP-competitive inhibitor , binding to the kinase domain of VEGFR-2 and thereby blocking the downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt cascades, that would normally promote endothelial cell proliferation, migration, and survival. Its primary research value lies in its application as a tool compound in preclinical oncology studies to investigate the therapeutic potential of anti-angiogenic strategies. Researchers utilize this inhibitor to elucidate the specific role of VEGFR-2 signaling in various cancer models, to study mechanisms of resistance to anti-angiogenic therapy, and to explore its efficacy in combination with other modalities like chemotherapy or immunotherapy. The unique thiazolotriazole core structure contributes to its high binding affinity and selectivity, making it a valuable chemical probe for dissecting the complex biological processes driven by angiogenic signaling.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-2-31-18-9-7-16(8-10-18)25-21(30)20(29)24-12-11-17-13-32-22-26-19(27-28(17)22)14-3-5-15(23)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVQZRDBTROKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of analogous compounds from the evidence, highlighting differences in substituents, yields, melting points, and analytical methods:

Compound ID & Structure Substituents/Modifications Yield (%) Melting Point (°C) Key Analytical Methods
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187 $^1$H-NMR, MS
2-{[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-phenyl-2-thioxoacetamide (10) Indole-substituted methylene, phenyl 83 206–207 $^1$H-NMR, MS
N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (13) 5-Nitro-2-furyl, 4-chlorophenyl 58 159–160 $^1$H-NMR, MS
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () 2-Chlorophenyl, thiocarbonohydrazide-methanol N/A N/A X-ray crystallography, IR, NMR
Target Compound Thiazolo-triazole core, 4-ethoxyphenyl oxalamide N/A N/A Not reported in evidence

Key Observations:

Substituent Effects :

  • The 4-chlorophenyl group is a common substituent in both the target compound and analogs (e.g., Compound 9, 13). This group enhances lipophilicity and may improve membrane permeability .
  • The 4-ethoxyphenyl moiety in the target compound replaces the 4-methoxyphenyl (Compound 9) or nitro-furyl groups (Compound 13). Ethoxy groups generally increase metabolic stability compared to methoxy due to reduced oxidative susceptibility.

Synthetic Efficiency :

  • Compound 9 achieved the highest yield (90%), attributed to optimized reaction conditions and electron-donating substituents (e.g., 4-methoxyphenyl) stabilizing intermediates .
  • Lower yields in Compounds 11–13 (53–65%) correlate with sterically hindered or electron-withdrawing groups (e.g., nitro-furyl), which may impede nucleophilic substitution .

Thermal Stability :

  • Melting points vary significantly: indole-substituted Compound 10 (206–207°C) exhibits higher thermal stability than nitro-furyl derivatives (155–160°C), likely due to stronger π-π stacking and hydrogen bonding in the indole system .

Crystallographic Insights :

  • The triazole-thione analog in forms a six-membered hydrogen-bonded network (N—H···O/S), which stabilizes its crystal lattice. Similar interactions may govern the target compound’s solid-state behavior, though its oxalamide linker could introduce additional hydrogen-bonding motifs .

Research Implications and Limitations

  • Data Gaps: No direct pharmacological or solubility data are available for the target compound. Comparative studies with analogs suggest prioritizing assays for cytotoxicity (e.g., against indole-sensitive cancer cells) or antimicrobial activity (e.g., nitro-furyl derivatives’ anti-infective properties) .
  • Synthetic Challenges : The ethoxyphenyl-oxalamide moiety may require specialized coupling reagents or protecting strategies to avoid side reactions, as seen in lower-yield analogs .

Notes

  • This analysis synthesizes data from peer-reviewed journals and crystallographic studies but acknowledges limitations in extrapolating results to the target compound without experimental validation.
  • Future work should explore substituent effects on biological activity, leveraging high-throughput screening or computational docking studies.

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